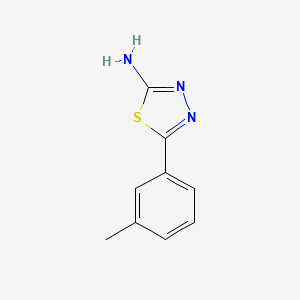

5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine

Description

Propriétés

IUPAC Name |

5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-6-3-2-4-7(5-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOIZXBPFTXVAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343618 | |

| Record name | 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76074-47-0 | |

| Record name | 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine. This molecule belongs to the 1,3,4-thiadiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial and anticancer properties.[1] This document details the synthetic protocol, physicochemical properties, and spectroscopic characterization of the title compound.

Core Compound Details

| Characteristic | Value |

| Compound Name | This compound |

| Synonyms | 5-(m-tolyl)-1,3,4-thiadiazol-2-amine |

| CAS Number | 76074-47-0 |

| Molecular Formula | C₉H₉N₃S |

| Molecular Weight | 191.25 g/mol |

| Chemical Structure | (See Synthesis Scheme) |

Synthesis Protocol

The synthesis of this compound is typically achieved through the cyclization of a carboxylic acid and thiosemicarbazide. The following experimental protocol is adapted from established methods for analogous compounds.

Reaction Scheme:

References

Spectroscopic Profile of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine, a molecule of interest in medicinal chemistry and materials science. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for these analytical techniques.

Core Spectroscopic Data

The spectroscopic data for this compound (Molecular Formula: C₉H₉N₃S, Molecular Weight: 191.25 g/mol ) are summarized below.[1] The ¹H NMR and IR data are predicted based on the analysis of structurally similar compounds, while the ¹³C NMR and Mass Spectrum data are based on available experimental results.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.2 | m | 4H | Aromatic protons (phenyl ring) |

| ~7.0 | s (broad) | 2H | -NH₂ (amine protons) |

| ~2.4 | s | 3H | -CH₃ (methyl protons) |

Table 2: ¹³C NMR Spectroscopic Data [2]

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=N (thiadiazole ring) |

| ~155 | C-NH₂ (thiadiazole ring) |

| ~139 | Aromatic C-CH₃ |

| ~131 | Aromatic C-H |

| ~129 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~125 | Aromatic C-H |

| ~21 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3100 | Strong, Broad | N-H stretching (amine) |

| ~3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~2950 - 2850 | Weak | C-H stretching (methyl) |

| ~1630 | Strong | N-H bending (amine) |

| ~1600, ~1480 | Medium-Strong | C=C stretching (aromatic) |

| ~1550 | Strong | C=N stretching (thiadiazole ring) |

| ~700-800 | Strong | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data [3][4]

| m/z | Relative Intensity | Assignment |

| 191 | High | [M]⁺ (Molecular ion) |

| Fragments corresponding to the loss of substructures from the molecular ion. |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A general and widely used method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative. A plausible synthetic route for the title compound is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 3-methylbenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is suspended in a suitable solvent such as phosphorus oxychloride or polyphosphoric acid.

-

Reaction Conditions: The reaction mixture is heated under reflux for a specified period, typically ranging from 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.

-

Neutralization and Precipitation: The acidic solution is neutralized by the slow addition of a base, such as a saturated solution of sodium bicarbonate or ammonium hydroxide, until the product precipitates out.

-

Isolation and Purification: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water to yield the pure this compound.

Spectroscopic Analysis

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

-

Data Acquisition:

-

For ¹H NMR, the spectral width is set to an appropriate range (e.g., 0-12 ppm), and a sufficient number of scans (typically 16-64) are acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans (typically 1024 or more) are required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Shimadzu IRTracer-100.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The positions of the absorption bands (in cm⁻¹) and their relative intensities are determined from the spectrum.

-

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, which separates the components before they enter the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for this type of compound, where the sample molecules are bombarded with a high-energy electron beam.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

References

An In-depth Technical Guide on the Crystal Structure of 5-(Aryl)-1,3,4-thiadiazol-2-amine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed analysis of the crystal structure of 5-(Aryl)-1,3,4-thiadiazol-2-amine derivatives, with a specific focus on compounds closely related to 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine. The content herein is based on published crystallographic studies of its structural isomers, providing valuable insights into the molecular geometry, intermolecular interactions, and experimental procedures relevant to this class of compounds.

Introduction

1,3,4-thiadiazole derivatives are a significant class of heterocyclic compounds known for their diverse biological activities, including antimicrobial and anticancer properties. The spatial arrangement of atoms and molecules in the solid state, determined through crystal structure analysis, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This document summarizes the key crystallographic findings for close structural analogs of this compound, providing a comprehensive overview for researchers in the field.

Data Presentation

The quantitative data from the crystal structure analyses of two closely related isomers, 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine and 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine, are presented below. This data offers a strong predictive model for the crystallographic parameters of this compound.

Table 1: Crystal Data and Structure Refinement for 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine [1][2]

| Parameter | Value |

| Empirical Formula | C₉H₉N₃S |

| Formula Weight | 191.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.284 (3) |

| b (Å) | 7.3730 (15) |

| c (Å) | 11.263 (2) |

| β (°) | 109.09 (3) |

| Volume (ų) | 964.0 (3) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| µ (mm⁻¹) | 0.29 |

| R[F² > 2σ(F²)] | 0.059 |

| wR(F²) | 0.181 |

| Goodness-of-fit (S) | 1.01 |

Table 2: Key Molecular Geometry and Interaction Parameters

| Compound | Dihedral Angle (Thiadiazole/Phenyl) | Key Intermolecular Interactions |

| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | 31.19 (18)°[1][2] | N—H···N hydrogen bonds[1][2] |

| 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine | 22.8°[3] | N–H…N and C–H…N bonds, X–H…Cg (π ring) interactions[3] |

Experimental Protocols

The methodologies employed for the synthesis, crystallization, and structure determination of these 1,3,4-thiadiazole derivatives are detailed below.

Synthesis of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine [1]

-

Reaction Setup: 4-Methyl-benzoic acid (5 mmol) and thiosemicarbazide (5 mmol) were added to 50 ml of toluene.

-

Reflux: The reaction mixture was heated under reflux for 4 hours.

-

Work-up: After cooling to room temperature, the mixture was poured into ice water.

-

Purification: The resulting precipitate was filtered and recrystallized from acetone to yield the pure compound.

Crystal Growth [1]

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an acetone solution of the purified compound.

X-ray Diffraction Analysis [1]

-

Data Collection: A Nonius CAD4 diffractometer was used for data collection with Mo Kα radiation.

-

Structure Solution: The structure was solved using direct methods with the SHELXS97 program.

-

Structure Refinement: The structure was refined by full-matrix least-squares on F² using the SHELXL97 program. All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualization of Workflows and Relationships

General Workflow for Synthesis and Crystal Structure Analysis

The following diagram illustrates the typical workflow from synthesis to the final crystal structure determination for 1,3,4-thiadiazole derivatives.

References

The Diverse Biological Activities of 1,3,4-Thiadiazole Derivatives: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1][2] This five-membered heterocycle is a bioisostere of pyrimidine, allowing it to interact with a wide array of biological targets and interfere with critical cellular processes like DNA replication.[3] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including potent anticancer, antimicrobial, anti-inflammatory, and specific enzyme-inhibitory actions. This technical guide provides an in-depth overview of these activities, presenting key quantitative data, detailed experimental protocols for evaluation, and visualizations of relevant biological pathways and workflows to aid in the research and development of novel 1,3,4-thiadiazole-based therapeutic agents.

Anticancer Activity

Derivatives of 1,3,4-thiadiazole have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse, including the inhibition of crucial enzymes like protein kinases, topoisomerase II, and carbonic anhydrases, as well as the induction of apoptosis.[2][3]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which 1,3,4-thiadiazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that certain derivatives can modulate the expression of key regulatory proteins in the intrinsic apoptotic pathway. By increasing the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2), these compounds disrupt mitochondrial outer membrane permeabilization. This leads to the release of cytochrome c, which in turn activates a cascade of caspase enzymes (initiator caspase-9 and executioner caspase-3), ultimately leading to cell death.

References

Potential Therapeutic Targets of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

Disclaimer: Direct experimental data for 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine is limited in publicly available scientific literature. This guide provides an in-depth analysis of potential therapeutic targets based on the well-established biological activities of the broader class of 5-aryl-1,3,4-thiadiazol-2-amine derivatives. The presented data and methodologies are derived from studies on structurally related compounds and serve as a predictive framework for the potential applications of this compound.

Introduction

The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Compounds incorporating this heterocycle have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The 2-amino-5-substituted-1,3,4-thiadiazole core, in particular, is a focal point of drug discovery efforts due to its versatile biological activities, which are often attributed to the presence of the =N–C–S moiety. The substituent at the 5-position of the thiadiazole ring, in this case, a 3-methylphenyl group, is crucial in modulating the pharmacological profile of the molecule. This technical guide explores the potential therapeutic targets of this compound by examining the established mechanisms of action of its structural analogs.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of related 5-aryl-1,3,4-thiadiazol-2-amine derivatives, the primary potential therapeutic targets for this compound can be categorized as follows:

Anticancer Activity

1,3,4-thiadiazole derivatives have shown significant promise as anticancer agents by targeting various components of cancer cell signaling and survival pathways.

-

Tyrosine Kinase Inhibition: Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of tyrosine kinases, which are critical enzymes in cell proliferation and survival signaling.[1] Specific targets include Abl (Abelson murine leukemia viral oncogene homolog 1) and Bcr-Abl (Breakpoint cluster region-Abl) fusion protein, which is a hallmark of chronic myelogenous leukemia (CML).[2][3] Inhibition of these kinases can disrupt downstream signaling pathways like PI3K/Akt and MAPK/ERK, leading to cell cycle arrest and apoptosis.[1] One study reported an IC50 value of 7.4 µM for a nitrothiazole-containing 1,3,4-thiadiazole derivative against Abl protein kinase.[2]

-

Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. A series of 1,3,4-thiadiazol-2-amide derivatives have been developed as FAK inhibitors, with some compounds showing IC50 values in the low micromolar range.[4]

-

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a key role in the epigenetic regulation of gene expression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes. 1,3,4-thiadiazole derivatives have been explored as HDAC inhibitors, contributing to their anticancer effects.[1]

-

Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in cell division. Some 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents, interfering with tubulin polymerization and leading to mitotic arrest and apoptosis.[1]

-

Bloom Helicase (BLM) Inhibition: BLM is a DNA helicase involved in maintaining genomic stability. Inhibitors of BLM, such as certain 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives, can sensitize cancer cells to DNA damaging agents.[5][6]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. 1,3,4-thiadiazole derivatives are well-known inhibitors of various CA isoforms.[7][8][9][10] The inhibitory activity is often potent, with some derivatives exhibiting Ki values in the low nanomolar range against human CA isoforms I and II.[8]

Antimicrobial Activity

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[11][12] The mechanism of action is often attributed to the interference with essential microbial cellular processes.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various 5-aryl-1,3,4-thiadiazol-2-amine derivatives, which can serve as a reference for the potential efficacy of this compound.

Table 1: Anticancer Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Chronic Myelogenous Leukemia) | 7.4 (for Abl kinase) | [2][13] |

| 1,3,4-Thiadiazol-2-amide derivatives | MCF-7 (Breast Cancer) | 0.45 | [4] |

| 1,3,4-Thiadiazol-2-amide derivatives | B16-F10 (Melanoma) | 0.31 | [4] |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | HepG-2 (Hepatocellular Carcinoma) | 4.37 | [14][15] |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | A-549 (Lung Cancer) | 8.03 | [14][15] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon Cancer) | 2.44 | [16] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (Breast Cancer) | 23.29 | [16] |

| Apoptotic thiadiazole derivative (14) | MCF-7 (Breast Cancer) | 0.04 | [17] |

| Apoptotic thiadiazole derivative (14) | HepG2 (Hepatocellular Carcinoma) | 0.18 | [17] |

Table 2: Carbonic Anhydrase Inhibition by 1,3,4-Thiadiazole Derivatives

| Compound Class | CA Isoform | Ki (nM) | Reference |

| 1,3,4-Thiadiazole-thiazolidinone hybrid (7i) | Carbonic Anhydrase | 402 (IC50, µM) | [7][18] |

| N-(1,3,4-thiadiazole-2-yl)acetamide derivatives | hCA I | 76.48 - 216.30 | [8] |

Table 3: Antimicrobial Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | S. aureus, B. subtilis | 20 - 28 | [11] |

| 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative (23p) | S. epidermidis | 31.25 | [12] |

| 5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative (23p) | M. luteus | 15.63 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. The following are generalized protocols based on common practices for 5-aryl-1,3,4-thiadiazol-2-amine derivatives.

General Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines

A common synthetic route involves the cyclization of an aryl carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent.[19]

Materials:

-

Aryl carboxylic acid (e.g., 3-methylbenzoic acid)

-

Thiosemicarbazide

-

Dehydrating agent (e.g., polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3))

-

Solvent (e.g., chloroform)

Procedure:

-

A mixture of the aryl carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.

-

The mixture is added to the dehydrating agent (e.g., PPA) and heated at a specified temperature (e.g., 80-100 °C) for a defined period (e.g., 2-4 hours).

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Cells are seeded in a 96-well plate at a density of 1x10^4 cells per well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 hours).

-

After the incubation period, the medium is removed, and MTT solution is added to each well and incubated for 3-4 hours.

-

The MTT solution is removed, and the formazan crystals are dissolved in the solubilization buffer.

-

The absorbance is measured at a specific wavelength (e.g., 492 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[20][21]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound (dissolved in a suitable solvent)

-

96-well microtiter plates

Procedure:

-

A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of a 96-well plate.

-

A standardized inoculum of the microorganism is added to each well.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the therapeutic targeting of 5-aryl-1,3,4-thiadiazol-2-amine derivatives.

Caption: PI3K/Akt and MAPK/ERK signaling pathways targeted by 1,3,4-thiadiazole derivatives.

References

- 1. bepls.com [bepls.com]

- 2. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and SAR of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors and cytodifferentiating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, and molecular docking studies of 1,3,4-thiadiazol-2-amide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Studies of carbonic anhydrase inhibitors: physicochemical properties and bioactivities of new thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]

- 20. BLM helicase inhibition synergizes with PARP inhibition to improve the radiosensitivity of olaparib resistant non-small cell lung cancer cells by inhibiting homologous recombination repair | Cancer Biology & Medicine [cancerbiomed.org]

- 21. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine Interactions: A Technical Guide

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The compound 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine is a specific derivative of this class, and understanding its interactions with biological targets at a molecular level is crucial for drug discovery and development. In silico modeling offers a powerful and resource-efficient approach to elucidate these interactions, predict binding affinities, and assess pharmacokinetic profiles. This technical guide provides a comprehensive overview of the computational methodologies employed to model the interactions of this compound with a putative biological target, Cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[1][5]

Computational Workflow

The in silico analysis of this compound follows a structured workflow, commencing with the preparation of the ligand and its biological target, followed by molecular docking to predict binding modes, and culminating in molecular dynamics simulations to assess the stability of the complex. Concurrently, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are predicted to evaluate the compound's drug-likeness.

References

- 1. connectjournals.com [connectjournals.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

The Structure-Activity Relationship of 5-Phenyl-1,3,4-thiadiazol-2-amines: A Technical Guide for Drug Development Professionals

The 5-phenyl-1,3,4-thiadiazol-2-amine core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this heterocyclic system, with a focus on its anticancer and antimicrobial properties. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Anticancer Activity: Structure-Activity Relationship

Derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine have been extensively investigated for their cytotoxic effects against various cancer cell lines. The nature and position of substituents on the phenyl ring, as well as modifications to the 2-amino group, have been shown to significantly influence their anticancer potency.

Substitutions on the Phenyl Ring

The electronic and steric properties of substituents on the C-5 phenyl ring play a crucial role in modulating the anticancer activity. Generally, the introduction of electron-withdrawing groups, such as halogens (e.g., -F, -Cl, -Br) or a nitro group (-NO2), tends to enhance the cytotoxic effects. For instance, compounds with chloro and bromo substituents on the phenyl ring have demonstrated moderate to good anticancer activity against human breast cancer cell lines (MCF-7).[1] Similarly, fluorinated and chlorinated derivatives have shown promising inhibitory effects.[2] The position of these substituents also impacts activity, with para-substitution often being favorable.

Conversely, the introduction of electron-donating groups, such as methoxy (-OCH3) or hydroxyl (-OH) groups, can also lead to potent anticancer agents, suggesting that a complex interplay of electronic and steric factors governs the activity.[1] For example, a compound with two methoxy groups on the phenyl ring exhibited excellent activity against MCF-7 and A549 (lung carcinoma) cell lines.

Modifications at the 2-Amino Group

Alterations to the 2-amino moiety have been a key strategy in the optimization of the anticancer activity of this scaffold. Acylation of the amino group to form amides, or its incorporation into larger heterocyclic systems, has yielded compounds with significant potency. For example, N-(1,3,4-thiadiazol-2-yl)benzamide derivatives with bromo-substituents on the phenyl ring have shown strong cytotoxicity against MCF-7, SK-BR-3, A549, and H1975 cell lines.

Furthermore, linking the 2-amino group to other heterocyclic scaffolds, such as piperazine, has been shown to be advantageous for antiproliferative activity.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected 5-phenyl-1,3,4-thiadiazol-2-amine derivatives against various human cancer cell lines.

| Compound ID | R-Group (Phenyl Ring) | 2-Amino Modification | Cancer Cell Line | IC50/GI50 (µM) |

| 1 | 4-Br | Unsubstituted | MCF-7 | 24.0 (GI50) |

| 2 | 4-OH | Unsubstituted | MCF-7 | 38.5 (GI50) |

| 3 | 4-OCH3 | Unsubstituted | MCF-7 | 46.8 (GI50) |

| 4 | 2-(benzenesulfonylmethyl) | Unsubstituted | LoVo | 2.44 |

| 5 | 2-(benzenesulfonylmethyl) | Unsubstituted | MCF-7 | 23.29 |

| 6 | 3-methoxy | 2-(2-trifluoromethylphenyl)amino | MCF-7 | 49.6 |

| 7 | 3-methoxy | 2-(2-trifluoromethylphenyl)amino | MDA-MB-231 | 53.4 |

Antimicrobial Activity: Structure-Activity Relationship

The 5-phenyl-1,3,4-thiadiazol-2-amine scaffold has also demonstrated significant potential as a source of new antimicrobial agents. The SAR for this activity again depends on the nature of the substituents on the phenyl ring and the 2-amino group.

Substitutions on the Phenyl Ring

For antibacterial activity, the presence of halogens on the phenyl ring appears to be beneficial, particularly against Gram-positive bacteria.[2] For instance, fluorinated and chlorinated compounds have exhibited good inhibitory effects against Staphylococcus aureus and Bacillus subtilis.[2] In contrast, for antifungal activity, derivatives with oxygenated substituents, such as hydroxyl or methoxy groups, on the phenyl ring have shown significant activity against Aspergillus niger and Candida albicans.[2]

Modifications at the 2-Amino Group

The incorporation of different aromatic and aliphatic systems at the 2-amino position has been explored to enhance antibacterial activity. Schiff base formation by reacting the 2-amino group with various aldehydes has yielded derivatives with notable antimicrobial profiles.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 5-phenyl-1,3,4-thiadiazol-2-amine derivatives against various microbial strains.

| Compound ID | R-Group (Phenyl Ring) | Microbial Strain | MIC (µg/mL) |

| 8 | 4-F | Staphylococcus aureus | 20 |

| 9 | 4-F | Bacillus subtilis | 22 |

| 10 | 4-Cl | Staphylococcus aureus | 26 |

| 11 | 4-Cl | Bacillus subtilis | 28 |

| 12 | 4-OH | Aspergillus niger | 32 |

| 13 | 4-OH | Candida albicans | 36 |

| 14 | 4-OCH3 | Aspergillus niger | 42 |

| 15 | 4-OCH3 | Candida albicans | 38 |

Experimental Protocols

General Synthesis of 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amines

A common synthetic route to this class of compounds involves the dehydrocyclization of 4-substituted benzoyl thiosemicarbazides.[3]

-

Synthesis of 4-substituted benzoyl thiosemicarbazides: A mixture of a 4-substituted benzoic acid ester (0.01 mol) and thiosemicarbazide (0.015 mol) is dissolved in methanol (50 mL) and refluxed for 8-10 hours.[3] The reaction mixture is then cooled and poured into an ice-water mixture. The resulting solid is filtered, dried, and recrystallized from a suitable solvent like rectified spirit.[3]

-

Dehydrocyclization: The synthesized 4-substituted benzoyl thiosemicarbazide (0.02 mol) is added portion-wise to concentrated sulfuric acid (20 mL) with constant stirring.[3] The mixture is then heated at 60-70°C for 5 hours.[3] After cooling, the reaction mixture is poured onto crushed ice, and the precipitated product is neutralized with an ammonium hydroxide solution. The solid is filtered, washed with water, dried, and recrystallized.[3]

In Vitro Anticancer Activity: MTT Assay

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 1%) and incubated for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.[4]

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C (for bacteria) or 25-28°C (for fungi). The culture is then diluted to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates to obtain a range of concentrations.[4]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.[4]

-

Incubation: The plates are incubated for 18-24 hours for bacteria and 48-72 hours for fungi at their respective optimal temperatures.[4]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

Visualizations

The following diagrams illustrate key aspects of the structure-activity relationship studies of 5-phenyl-1,3,4-thiadiazol-2-amines.

References

The 1,3,4-Thiadiazole Core: A Privileged Scaffold in Medicinal Chemistry's Past, Present, and Future

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, has carved a significant niche in the landscape of medicinal chemistry. Its versatile chemical nature and broad spectrum of biological activities have established it as a "privileged scaffold," a molecular framework that is recurrently found in successful drug candidates. This technical guide delves into the discovery and rich history of 1,3,4-thiadiazole compounds, presenting key milestones, quantitative biological data, detailed experimental protocols, and the underlying mechanisms of action that have made this heterocyclic core a cornerstone of modern drug discovery.

A Historical Journey: From Discovery to blockbuster Drugs

The story of 1,3,4-thiadiazole began in 1882 when German chemist Emil Fischer first described this novel heterocyclic system. However, its therapeutic potential remained largely untapped until the mid-20th century. A pivotal moment arrived in 1952 with the discovery of acetazolamide , the first non-mercurial diuretic.[1] This marked the dawn of the therapeutic era for 1,3,4-thiadiazoles and spurred further investigation into their medicinal properties.

Following this breakthrough, the antibacterial properties of sulfonamide-containing 1,3,4-thiadiazoles were explored, leading to the development of drugs like sulfamethizole , which was introduced to the United States in 1961.[2][3] The subsequent decades witnessed the expansion of the 1,3,4-thiadiazole armamentarium with the introduction of the cephalosporin antibiotic cefazolin , which also features this versatile ring system.[4]

The latter half of the 20th century and the beginning of the 21st century saw an explosion of research into the diverse biological activities of 1,3,4-thiadiazole derivatives. Scientists uncovered their potential as anticancer, antifungal, antiviral, anti-inflammatory, and antitubercular agents, solidifying the status of the 1,3,4-thiadiazole core as a truly privileged scaffold in medicinal chemistry.[5]

Diverse Biological Activities: A Quantitative Perspective

The therapeutic versatility of 1,3,4-thiadiazole derivatives is underscored by their potent activity against a wide array of biological targets. The following tables summarize the quantitative data for representative compounds across different therapeutic areas, providing a comparative overview of their efficacy.

Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives (IC50 values)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| ST10 | MCF-7 (Breast) | 49.6 | [6] |

| ST10 | MDA-MB-231 (Breast) | 53.4 | [6] |

| Compound 14c | MCF-7 (Breast) | 2.32 | [7] |

| Compound 8l | HCT-116 (Colon) | 6.56 | [8] |

| Compound 8e | HCT-116 (Colon) | 7.19 | [8] |

| RV-59 | HCT-116 (Colon, high cNrf2) | 3.55 | [8] |

| Compound 25 | T47D (Breast) | 0.042 - 0.058 | [8] |

| Compound 3jj | MCF-7 (Breast) | 4.7 | [8] |

| Indolyl-1,3,4-thiadiazole 5m | PaCa2 (Pancreatic) | 1.5 | [9] |

Table 2: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives (MIC values)

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 8j | Pseudomonas aeruginosa | 12.5 | [10] |

| Compound 8a | Pseudomonas aeruginosa | 12.5 | [10] |

| Compound 32f | Escherichia coli | < 0.97 | [10] |

| Compound 32i | Escherichia coli | < 0.97 | [10] |

| Compound 17 | Staphylococcus aureus | 0.125 | [10] |

| Compound 17 | Escherichia coli | 16 | [10] |

| Compound 24b | Staphylococcus aureus | 128 | [10] |

| Compound 3l | Candida albicans ATCC 10231 | 5 | [11] |

| Compound 3k | Candida albicans ATCC 10231 | 10 | [11] |

| Compound C1 | Candida species | 8 - 96 | [12] |

Key Experimental Protocols

The synthesis of the 1,3,4-thiadiazole core and its derivatives can be achieved through various synthetic routes. Below are detailed methodologies for the preparation of key intermediates and final compounds.

Protocol 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole

This protocol describes a common method for synthesizing the versatile intermediate, 2-amino-5-mercapto-1,3,4-thiadiazole, from thiosemicarbazide.

Materials:

-

Thiosemicarbazide

-

Carbon disulfide (CS₂)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Absolute ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of thiosemicarbazide (0.1 mol), anhydrous sodium carbonate (0.1 mol), and absolute ethanol (100 mL) is placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Carbon disulfide (0.12 mol) is added dropwise to the stirred suspension over a period of 30 minutes.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours, with continuous stirring.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting solid residue is dissolved in water (100 mL) and filtered to remove any insoluble impurities.

-

The clear filtrate is acidified with concentrated hydrochloric acid to a pH of approximately 5-6.

-

The precipitated product, 2-amino-5-mercapto-1,3,4-thiadiazole, is collected by filtration, washed with cold water, and dried in a vacuum oven.[13][14]

Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles from Thiosemicarbazides

This general protocol outlines the acid-catalyzed cyclization of N-acyl/aroylthiosemicarbazides to yield 2,5-disubstituted-1,3,4-thiadiazoles.

Materials:

-

Substituted thiosemicarbazide derivative

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice-cold water

-

Ammonium hydroxide (NH₄OH)

-

Ethanol

Procedure:

-

The appropriate thiosemicarbazide derivative (1 mmol) is added portion-wise to cold, concentrated sulfuric acid (15 mL) with stirring in an ice bath.

-

The mixture is stirred for 30 minutes at low temperature and then allowed to warm to room temperature.

-

Stirring is continued for an additional 16 hours at room temperature.

-

The resulting solution is carefully poured into ice-cold water.

-

The acidic solution is neutralized to a pH of 8 using concentrated ammonium hydroxide.

-

The precipitate that forms is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to afford the pure 2,5-disubstituted-1,3,4-thiadiazole.[15]

Protocol 3: Synthesis of Acetazolamide

This protocol details the laboratory-scale synthesis of the diuretic drug, acetazolamide.

Materials:

-

2-Amino-5-mercapto-1,3,4-thiadiazole

-

Acetic anhydride

-

Chlorine gas or sodium hypochlorite

-

Ammonia solution

-

Appropriate solvents (e.g., acetonitrile)

Procedure:

-

Acetylation: 2-Amino-5-mercapto-1,3,4-thiadiazole is acetylated using acetic anhydride to yield 2-acetylamino-5-mercapto-1,3,4-thiadiazole.[16]

-

Oxidative Chlorination: The resulting acetylated intermediate is dissolved in a suitable solvent and treated with chlorine gas or an oxidizing agent like sodium hypochlorite to form the sulfonyl chloride derivative, 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride.[17]

-

Amination: The sulfonyl chloride is then reacted with an excess of ammonia solution. The amino group displaces the chloride to form the final product, acetazolamide (5-acetamido-1,3,4-thiadiazole-2-sulfonamide).[16][18]

-

Purification: The crude acetazolamide is purified by recrystallization from a suitable solvent system.

Unraveling the Mechanisms: Signaling Pathways and Molecular Targets

The diverse pharmacological effects of 1,3,4-thiadiazole derivatives stem from their ability to interact with a variety of biological targets. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways modulated by these compounds.

Conclusion and Future Directions

The journey of 1,3,4-thiadiazole from its initial discovery to its current status as a privileged scaffold in medicinal chemistry is a testament to its remarkable chemical and biological properties. The historical success of drugs like acetazolamide and the ongoing discovery of potent and selective derivatives against a multitude of diseases highlight the enduring importance of this heterocyclic core.

Future research in this area will likely focus on the design of novel 1,3,4-thiadiazole derivatives with enhanced target specificity and improved pharmacokinetic profiles. The exploration of this scaffold in emerging therapeutic areas, such as neurodegenerative diseases and metabolic disorders, holds significant promise. As our understanding of disease biology deepens, the versatile 1,3,4-thiadiazole core will undoubtedly continue to be a valuable tool in the development of the next generation of life-saving medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. researchgate.net [researchgate.net]

- 4. RU2210596C2 - Method of synthesis of cefazolin - Google Patents [patents.google.com]

- 5. Synthesis, characterization and in vitro release studies of a new acetazolamide-HP-beta-CD-TEA inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. connectjournals.com [connectjournals.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Acetazolamide synthesis - chemicalbook [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. youtube.com [youtube.com]

Preliminary Screening of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine and its closely related analogs. While specific quantitative data for the 3-methylphenyl derivative is limited in publicly accessible literature, this document extrapolates from extensive research on structurally similar 5-aryl-1,3,4-thiadiazol-2-amines to present a predictive bioactivity profile. The guide covers key biological activities including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition properties. Detailed experimental protocols for foundational screening assays are provided, alongside visualizations of experimental workflows and relevant signaling pathways to facilitate further research and drug development endeavors.

Introduction

The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of biological activities.[1][2] The 2-amino-5-substituted-1,3,4-thiadiazole framework, in particular, has been a focal point of research due to its significant therapeutic potential. The introduction of various aryl groups at the 5-position modulates the compound's physicochemical properties and biological targets. This guide focuses on the bioactivity of this compound, leveraging data from its analogs to build a comprehensive profile.

Predicted Bioactivities and Quantitative Data

The following sections summarize the key bioactivities associated with 5-aryl-1,3,4-thiadiazol-2-amines. The data presented is for closely related analogs and should be considered indicative of the potential activity of this compound.

Antimicrobial Activity

Derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine have demonstrated notable activity against a range of bacterial and fungal pathogens.[1] The mechanism of action is often attributed to the interference with essential cellular processes in microorganisms.

Table 1: Antibacterial Activity of 5-(Substituted-phenyl)-1,3,4-thiadiazol-2-amine Derivatives (MIC in µg/mL)

| Compound (Substituent) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| 4-Fluoro | 20-28 | 20-28 | - | - | [1] |

| 4-Chloro | 20-28 | 20-28 | - | - | [1] |

| 4-Methoxy | - | - | Moderate Activity | Moderate Activity | |

| 4-Nitro | - | - | Moderate Activity | - |

Table 2: Antifungal Activity of 5-(Substituted-phenyl)-1,3,4-thiadiazol-2-amine Derivatives

| Compound (Substituent) | Aspergillus niger | Candida albicans | Reference |

| 4-Hydroxy | Significant Activity | Significant Activity | |

| 4-Bromo | Significant Activity | Significant Activity |

Anticancer Activity

The 1,3,4-thiadiazole scaffold is a prominent feature in many potent anticancer agents.[3][4][5] These compounds have been shown to induce apoptosis and interfere with key signaling pathways in cancer cells.[1]

Table 3: Cytotoxic Activity of 5-(Substituted-phenyl)-1,3,4-thiadiazol-2-amine Derivatives (IC50/GI50 in µM or µg/mL)

| Compound (Substituent) | Cancer Cell Line | IC50/GI50 | Reference |

| 4-Chloro | MCF-7 (Breast) | 2.32 - 8.35 µM | [3] |

| 4-Chloro | HepG2 (Liver) | 2.32 - 8.35 µM | [3] |

| 4-Bromo | MCF-7 (Breast) | 24.0 - 46.8 µg/mL | [4] |

| 4-Hydroxy | MCF-7 (Breast) | 24.0 - 46.8 µg/mL | [4] |

| 4-Methoxy | MCF-7 (Breast) | 24.0 - 46.8 µg/mL | [4] |

| 3-Methoxy | MCF-7 (Breast) | 49.6 µM | [5] |

| 3-Methoxy | MDA-MB-231 (Breast) | 53.4 µM | [5] |

Anti-inflammatory Activity

Certain 1,3,4-thiadiazole derivatives have been investigated for their anti-inflammatory properties, with some showing significant inhibition of inflammation in preclinical models.[6][7][8]

Table 4: Anti-inflammatory Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives

| Compound | Assay | Activity | Reference |

| 5-(1-adamantyl) derivative | Carrageenan-induced paw edema (in vivo) | Good dose-dependent activity | [8] |

| 5-(2,5-dihydroxyphenyl) derivative | Carrageenan-induced paw edema (in vivo) | Significant activity | [6] |

| 5-Aryl derivatives | HRBC membrane stabilization (in vitro) | Significant activity | [7] |

Enzyme Inhibition

A significant body of research has focused on the inhibition of carbonic anhydrases (CAs) by sulfonamide derivatives of 2-amino-1,3,4-thiadiazole.[9][10][11] These compounds are structurally related to the clinical drug acetazolamide.

Table 5: Carbonic Anhydrase Inhibition by 5-amino-1,3,4-thiadiazole-2-sulfonamide Derivatives

| Compound | Isozyme | IC50 (µM) | Ki (µM) | Reference |

| Amide derivative 1 | Bovine CA | 0.179 (hydratase) | 0.351 | [9] |

| Amide derivative 2 | Bovine CA | 0.758 (hydratase) | 0.208 | [9] |

| Pyrazole amide derivatives | hCA-I | 3.25 - 4.75 (hydratase) | - | [10] |

| Pyrazole amide derivatives | hCA-II | 0.055 - 2.6 (hydratase) | - | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary screening of this compound and its analogs.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial or fungal inoculum (standardized to 0.5 McFarland turbidity)

-

Sterile cork borer (6-8 mm diameter)

-

Test compound solution (in a suitable solvent like DMSO)

-

Positive control (standard antibiotic)

-

Negative control (solvent)

-

Sterile micropipette and tips

-

Incubator

Procedure:

-

Inoculation: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly streak the entire surface of an MHA plate to create a lawn of microbial growth.[12][13]

-

Well Preparation: Sterile cork borer is used to punch uniform wells into the agar.[14]

-

Sample Addition: A defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control are added to separate wells.[13]

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.[12]

-

Observation: The diameter of the zone of inhibition (clear area around the well where microbial growth is inhibited) is measured in millimeters.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][11][15][16]

Materials:

-

96-well tissue culture plates

-

Cancer cell lines

-

Complete cell culture medium

-

Test compound (dissolved in DMSO and diluted in medium)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) is also included. Plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: The medium is removed, and the formazan crystals are dissolved by adding 100-150 µL of a solubilization solution to each well.[3]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[11] The IC50 value (concentration of compound that inhibits 50% of cell growth) is then calculated.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This is a standard and highly reproducible model for evaluating the anti-inflammatory activity of compounds.[2][4][5][10][17]

Materials:

-

Sprague-Dawley or Wistar rats

-

1% Carrageenan solution in saline

-

Test compound suspension/solution

-

Positive control (e.g., Indomethacin)

-

Vehicle control

-

Pletismometer or digital calipers

Procedure:

-

Animal Acclimatization and Grouping: Rats are acclimatized to laboratory conditions and divided into control and experimental groups.

-

Compound Administration: The test compound, positive control, or vehicle is administered to the respective groups (e.g., orally or intraperitoneally) 30-60 minutes before carrageenan injection.[5]

-

Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[10]

-

Paw Volume Measurement: The paw volume is measured using a pletismometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

In Vitro Enzyme Inhibition Assay: Carbonic Anhydrase

This assay measures the ability of a compound to inhibit the esterase activity of carbonic anhydrase.[9]

Materials:

-

Purified human or bovine carbonic anhydrase (e.g., hCA I, hCA II)

-

Tris-HCl buffer (pH 7.5)

-

p-Nitrophenyl acetate (p-NPA) as the substrate

-

Test compound (dissolved in DMSO)

-

Positive control (e.g., Acetazolamide)

-

96-well microplate

-

Microplate reader

Procedure:

-

Plate Setup: In a 96-well plate, assay buffer, test compound at various concentrations, and the CA enzyme solution are added to the wells. A control with no inhibitor (maximum activity) and a blank with no enzyme are also prepared.[9]

-

Pre-incubation: The plate is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (p-NPA) to all wells.[9]

-

Kinetic Measurement: The plate is immediately placed in a microplate reader, and the absorbance at 400-405 nm is measured kinetically over time. The rate of p-nitrophenol formation is determined from the slope of the absorbance versus time plot.

-

Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the maximum activity control. IC50 values are then determined from a dose-response curve.

Visualization of Workflows and Pathways

Experimental and Logical Workflows

Figure 1. Experimental workflows for primary bioactivity screening.

Signaling Pathways

Figure 2. Potential signaling pathways modulated by 1,3,4-thiadiazole derivatives.

Conclusion

The this compound scaffold, based on the extensive data from its close analogs, presents a promising starting point for the development of novel therapeutic agents. The preliminary bioactivity profile indicates significant potential in antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition applications. The provided experimental protocols and workflow visualizations offer a clear roadmap for researchers to validate these predicted activities and further explore the pharmacological potential of this compound. Future work should focus on the synthesis and direct biological evaluation of this compound to confirm and quantify these promising bioactivities. Investigation into the specific molecular targets and signaling pathways will be crucial for its development as a clinical candidate.

References

- 1. bepls.com [bepls.com]

- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 3. static.igem.wiki [static.igem.wiki]

- 4. bio-protocol.org [bio-protocol.org]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. inotiv.com [inotiv.com]

- 11. atcc.org [atcc.org]

- 12. hereditybio.in [hereditybio.in]

- 13. chemistnotes.com [chemistnotes.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences with 3-methylbenzoic acid and proceeds through a two-step sequence involving the formation of an acyl thiosemicarbazide intermediate followed by acid-catalyzed cyclization. An alternative one-pot synthesis is also presented. These protocols are designed to be clear, concise, and reproducible for researchers in the field.

Introduction

The 1,3,4-thiadiazole scaffold is a prominent feature in a wide array of biologically active molecules, exhibiting diverse pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities. The 2-amino-5-aryl substituted 1,3,4-thiadiazoles are a particularly important class of these compounds. The synthesis of this compound (also referred to as 5-m-tolyl-[1][2][3]thiadiazol-2-ylamine) is a key process for accessing novel derivatives for further investigation in drug discovery programs.[4] This document outlines reliable methods for its preparation from readily available starting materials.

Synthesis Pathway Overview

The primary synthetic route involves two key transformations:

-

Amidation: 3-Methylbenzoic acid is first converted to an activated species (e.g., an acyl chloride) which then reacts with thiosemicarbazide to form the intermediate, N-(3-methylbenzoyl)thiosemicarbazide.

-

Cyclization: The acyl thiosemicarbazide intermediate undergoes intramolecular cyclization and dehydration, typically under acidic conditions, to yield the desired this compound.

An alternative approach involves a one-pot reaction where the carboxylic acid and thiosemicarbazide are reacted directly in the presence of a dehydrating agent like phosphorus oxychloride.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Acyl Chloride Intermediate

This protocol is adapted from established procedures for similar 2-amino-5-aryl-1,3,4-thiadiazoles.

Step 1: Synthesis of 3-Methylbenzoyl chloride

-

Materials: 3-methylbenzoic acid, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF, catalytic amount).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-methylbenzoic acid (1.0 eq).

-

Add thionyl chloride (1.5 eq) and a catalytic amount of DMF (e.g., 1-2 drops).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3-methylbenzoyl chloride is a liquid and can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Materials: 3-methylbenzoyl chloride, thiosemicarbazide, pyridine.

-

Procedure:

-

In a separate round-bottom flask, dissolve thiosemicarbazide (1.0 eq) in pyridine at room temperature.

-

Cool the solution in an ice bath.

-

Slowly add the crude 3-methylbenzoyl chloride (1.0 eq) to the thiosemicarbazide solution with stirring.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry. This solid is the N-(3-methylbenzoyl)thiosemicarbazide intermediate.

-

To a flask containing concentrated sulfuric acid, cooled in an ice bath, slowly add the dried intermediate with stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., concentrated ammonia solution or sodium hydroxide solution) to a pH of approximately 8.

-

Collect the precipitated product by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.

-

Protocol 2: One-Pot Synthesis from 3-Methylbenzoic Acid

This protocol offers a more streamlined approach to the target molecule.[5][6][7]

-

Materials: 3-methylbenzoic acid, thiosemicarbazide, phosphorus oxychloride (POCl₃).

-

Procedure:

-

In a round-bottom flask, create a mixture of 3-methylbenzoic acid (1.0 eq) and phosphorus oxychloride (excess, acting as both reagent and solvent).

-

Stir the mixture for 20 minutes at room temperature.

-

Add thiosemicarbazide (1.0 eq) to the mixture.

-

Heat the resulting mixture to 80-90 °C for one hour with stirring.

-

Cool the reaction mixture in an ice bath and carefully add cold water.

-

Reflux the resulting suspension for 4 hours.

-

After cooling, neutralize the solution to a pH of 8 with a 50% sodium hydroxide solution.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to yield pure this compound.

-

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) | Expected Melting Point (°C) |

| 3-Methylbenzoic acid | C₈H₈O₂ | 136.15 | White solid | - | 111-113 |

| 3-Methylbenzoyl chloride | C₈H₇ClO | 154.59 | Colorless liquid | >95 | Not applicable |

| N-(3-methylbenzoyl)thiosemicarbazide | C₉H₁₁N₃OS | 209.27 | White solid | 70-85 | Varies |

| This compound | C₉H₉N₃S | 191.25 | White to off-white solid | 60-80 | ~155-158 |

Characterization Data for this compound:

-

¹³C NMR (DMSO-d₆): Expected signals around δ 21.1 (CH₃), 124.9, 128.3, 128.9, 132.0 (aromatic CH), 138.2 (aromatic C-CH₃), 154.9 (thiadiazole C-aryl), 168.5 (thiadiazole C-NH₂).[8]

-

Mass Spectrum (GC-MS): Molecular ion peak (M⁺) at m/z 191.[8][9]

-

IR (KBr, cm⁻¹): Characteristic peaks expected around 3250-3100 (N-H stretching), 1620 (C=N stretching), 1500 (aromatic C=C stretching).

Visualizations

Synthetic Workflow Diagram

Caption: Synthetic workflow for the two-step synthesis of the target compound.

One-Pot Synthesis Logical Diagram

Caption: Logical flow of the one-pot synthesis protocol.

Safety Precautions

-

Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

Pyridine is flammable and has a strong, unpleasant odor. Use in a fume hood.

-

The work-up procedures involving quenching with water and neutralization are exothermic and should be performed with caution, especially on a large scale.

Conclusion

The protocols described provide reliable and efficient methods for the synthesis of this compound. The choice between the two-step and one-pot synthesis will depend on the specific requirements of the researcher, including scale, available reagents, and desired workflow. Proper characterization of the final product is essential to confirm its identity and purity. These application notes serve as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. jocpr.com [jocpr.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

Application Notes and Protocols for the Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and supporting data for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole scaffold is a key pharmacophore present in numerous compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Introduction

The 5-aryl-1,3,4-thiadiazol-2-amine core is a versatile scaffold in drug design and development. The synthetic accessibility of this heterocyclic system allows for the generation of diverse chemical libraries for screening and lead optimization. The most common and robust synthetic strategies involve the cyclization of thiosemicarbazide derivatives of aromatic carboxylic acids or aldehydes. These methods offer good to excellent yields and can be adapted for a variety of substituted aryl groups. This application note details a reliable and widely used protocol for the synthesis of these valuable compounds.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 5-aryl-1,3,4-thiadiazol-2-amines, showcasing the versatility of the presented synthetic methods.

| Aryl Substituent (Ar) | Starting Material | Cyclizing Agent/Catalyst | Solvent | Reaction Conditions | Yield (%) | Reference |

| Phenyl | Benzoic acid | Polyphosphate ester (PPE) | Chloroform | Reflux, 10 h | 64.4 | [1][2] |

| Phenyl | Benzoic acid & Thiosemicarbazide | Not specified | Not specified | Not specified | 91 | [3] |

| 2,5-Dimethoxyphenyl | 2,5-Dimethoxybenzoic acid | Not specified | Not specified | Not specified | 61 | [3] |

| 2-(Phenylthiomethyl)phenyl | 2-(Phenylthiomethyl)benzoic acid | Not specified | Not specified | Not specified | 60 | [3] |

| 2-(Benzenesulfonylmethyl)phenyl | 2-(Benzenesulfonylmethyl)benzoic acid | Not specified | Not specified | Not specified | 59 | [3] |

| 4-Fluorophenyl | 4-Fluorobenzaldehyde thiosemicarbazone | Ferric chloride (FeCl₃) | Water | Microwave (200 W) & Ultrasound (50 W), 3 min | 90 | [4] |

| 3-Nitrophenyl | 3-Nitrobenzaldehyde thiosemicarbazone | Ferric chloride (FeCl₃) | Water | Microwave (200 W) & Ultrasound (50 W), 3 min | 89 | [4] |

| 4-Chlorophenyl | 4-Chlorobenzaldehyde thiosemicarbazone | Ferric chloride (FeCl₃) | Water | Microwave (200 W) & Ultrasound (50 W), 3 min | 85 | [4] |

| 4-Methoxyphenyl | 4-Methoxybenzaldehyde thiosemicarbazone | Ferric chloride (FeCl₃) | Water | Microwave (200 W) & Ultrasound (50 W), 3 min | 88 | [4] |

| 4-Pyridyl | 4-Pyridinecarboxylic acid | Phosphorus pentachloride | Solid-phase | Room temperature, standing | 95.3 | [5] |

| 4-Nitrophenyl | 4-Nitrobenzoic acid | Phosphorus pentachloride | Solid-phase | Room temperature, standing | 96.7 | [5] |

| 3,5-Dinitrophenyl | 3,5-Dinitrobenzoic acid | Phosphorus pentachloride | Solid-phase | Room temperature, standing | 95.7 | [5] |

| Phenoxymethyl | Phenoxyacetic acid | Polyphosphate ester (PPE) | Chloroform | Reflux, 10 h | 44.4 | [1] |

Experimental Protocols

Two common and effective methods for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines are presented below. Method A describes a one-pot synthesis using a carboxylic acid and thiosemicarbazide with polyphosphate ester (PPE) as the cyclizing agent. Method B details the oxidative cyclization of a pre-formed aryl aldehyde thiosemicarbazone.

Method A: One-Pot Synthesis from an Aromatic Carboxylic Acid and Thiosemicarbazide using Polyphosphate Ester (PPE)

This protocol describes a one-pot synthesis which is often more efficient and environmentally friendly.[6] Polyphosphate ester (PPE) serves as both a condensing and cyclizing agent.[2][6]

Materials:

-

Aromatic carboxylic acid (1.0 eq)

-

Thiosemicarbazide (1.0 eq)

-

Polyphosphate ester (PPE)

-

Chloroform

-

Sodium bicarbonate (aq. solution)

-

Distilled water

-

Hexane

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-